molecular formula C20H18F3N3O4 B8418900 1-(5-Amino-2,4-difluoro-phenyl)-6-fluoro-7-(3-hydroxypropylamino)-8-methyl-4-oxo-quinoline-3-carboxylic acid

1-(5-Amino-2,4-difluoro-phenyl)-6-fluoro-7-(3-hydroxypropylamino)-8-methyl-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8418900
M. Wt: 421.4 g/mol
InChI Key: YYMOXJXKTYYLRL-UHFFFAOYSA-N
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Description

1-(5-Amino-2,4-difluoro-phenyl)-6-fluoro-7-(3-hydroxypropylamino)-8-methyl-4-oxo-quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C20H18F3N3O4 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H18F3N3O4

Molecular Weight

421.4 g/mol

IUPAC Name

1-(5-amino-2,4-difluorophenyl)-6-fluoro-7-(3-hydroxypropylamino)-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H18F3N3O4/c1-9-17(25-3-2-4-27)14(23)5-10-18(9)26(8-11(19(10)28)20(29)30)16-7-15(24)12(21)6-13(16)22/h5-8,25,27H,2-4,24H2,1H3,(H,29,30)

InChI Key

YYMOXJXKTYYLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1NCCCO)F)C(=O)C(=CN2C3=C(C=C(C(=C3)N)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-Amino-2,4-difluorophenyl)-8-methyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (500 mg), 3-amino-1-propanol (400 mg) and N-methylpyrrolidine (170 mg) were added to pyridine (1,500 mg), and the mixture was stirred at 70° C. for 15 hours. Since the raw material were not dissolved, N,N-dimethylformamide (1 ml) was added to the mixture, followed by stirring at 70° C. for 43 hours. The reaction mixture was concentrated under reduced pressure. A process of adding distilled water (1 ml) to the residue and then concentrating the mixture under reduced pressure was conducted 3 times repeatedly. Another process of adding toluene (1.5 ml) to the resultant residue and then concentrating the mixture under reduced pressure was conducted 3 times repeatedly. A further process of adding ethanol (1.5 ml) to the resultant residue and then concentrating the mixture under reduced pressure was conducted 3 times repeatedly. Ethanol (1 ml) was added to the resultant residue, and the mixture was heated under reflux for 5 minutes and allowed to cool. Deposits were collected by filtration and washed with ethanol and diisopropyl ether in that order to obtain the title compound (155 mg) as a colorless powder.
Name
1-(5-Amino-2,4-difluorophenyl)-8-methyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

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